1-Bromo-3-cyclopropoxy-5-fluorobenzene

Medicinal Chemistry Building Blocks Regioselective Synthesis

1-Bromo-3-cyclopropoxy-5-fluorobenzene (MW 231.06, C9H8BrFO) is a trisubstituted aryl halide building block featuring bromine, fluorine, and a cyclopropoxy ether group in a 1,3,5-arrangement on the benzene ring. It is commercially available at ≥98% purity from multiple vendors and serves as a key intermediate for palladium-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research programs.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B14806571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-cyclopropoxy-5-fluorobenzene
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C9H8BrFO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2
InChIKeyKHBUYQTUXWYIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-cyclopropoxy-5-fluorobenzene (CAS 1243469-36-4): Procurement & Technical Selection Guide


1-Bromo-3-cyclopropoxy-5-fluorobenzene (MW 231.06, C9H8BrFO) is a trisubstituted aryl halide building block featuring bromine, fluorine, and a cyclopropoxy ether group in a 1,3,5-arrangement on the benzene ring . It is commercially available at ≥98% purity from multiple vendors and serves as a key intermediate for palladium-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research programs .

Why 1-Bromo-3-cyclopropoxy-5-fluorobenzene Cannot Be Freely Substituted by In-Class Analogs


The cyclopropoxy substituent imposes unique steric, electronic, and metabolic constraints that differentiate this compound from smaller alkoxy analogs (methoxy, ethoxy) and C-linked cyclopropyl variants. The 1,3,5-trisubstitution pattern defines a precise exit vector set that cannot be replicated by regioisomers such as 1-bromo-4-cyclopropoxy-2-fluorobenzene [1]. Direct experimental evidence from the SNAr methodology of Jin et al. (Synlett 2019) demonstrates that fluoroaromatic substrates undergo cyclopropoxy installation with yields up to 90% , but reaction conditions vary substantially with substitution pattern, confirming that regioisomer and substituent identity critically influence synthetic outcomes. Note: Direct head-to-head experimental comparison data for this specific compound versus its closest analogs in biological or cross-coupling reactivity assays is limited in the published literature; the evidence presented herein relies on class-level inference from the Synlett 2019 SNAr methodology, computed molecular properties, and vendor quality specifications.

Quantitative Differentiation Evidence for 1-Bromo-3-cyclopropoxy-5-fluorobenzene


Regioisomeric Differentiation: 1-Bromo-3-cyclopropoxy-5-fluorobenzene vs. 1-Bromo-4-cyclopropoxy-2-fluorobenzene

The target compound features a 1,3,5-trisubstitution pattern (Br at C1, cyclopropoxy at C3, F at C5), which is regioisomerically distinct from 1-bromo-4-cyclopropoxy-2-fluorobenzene (Br at C1, cyclopropoxy at C4, F at C2), a compound explicitly synthesized in the Jin et al. SNAr study from 2,4-difluorobromobenzene [1]. Under the optimized SNAr conditions (Cs2CO3, DMF, 75 °C, 6 h), cyclopropoxy installation on fluoroaromatic substrates proceeds with yields up to 90% . The meta relationship between Br and F in the target compound creates a unique electronic environment that modulates the rate of oxidative addition in cross-coupling reactions. No direct experimental comparison between these two regioisomers in a cross-coupling assay has been published; this evidence relies on class-level synthetic methodology data.

Medicinal Chemistry Building Blocks Regioselective Synthesis

Molecular Weight and Steric Bulk: Cyclopropoxy vs. Methoxy and Ethoxy Analogs

The cyclopropoxy group in the target compound (C9H8BrFO, MW 231.06) provides a molecular weight increase of 26.04 g/mol over the methoxy analog (C7H6BrFO, MW 205.02, CAS 29578-39-0) and 12.01 g/mol over the ethoxy analog (C8H8BrFO, MW 219.05, CAS 212307-87-4) . The cyclopropoxy ring introduces a sterically constrained three-membered ring with ring strain energy of approximately 27.5 kcal/mol, which restricts rotational freedom compared to the linear ethoxy group [1]. This steric constraint translates to a smaller solvent-accessible surface area for the cyclopropoxy group relative to ethoxy of comparable molecular weight. No direct head-to-head biological or reactivity comparison between these analogs in the same assay has been published; this is a class-level inference based on calculated molecular properties.

Physicochemical Properties Lead Optimization ADME

Ether vs. Carbon Linkage: 1-Bromo-3-cyclopropoxy-5-fluorobenzene vs. 1-Bromo-3-cyclopropyl-5-fluorobenzene

The target compound (C9H8BrFO, MW 231.06, CAS 1243469-36-4) incorporates an O-linked cyclopropyl group, whereas the closest C-linked analog (C9H8BrF, MW 215.06, CAS 1311265-74-3) features a direct C-C bond between the cyclopropyl and aromatic ring . The ether oxygen serves as a hydrogen bond acceptor (calculated HBA count: 2 for the target vs. 1 for the C-linked analog) and introduces a metabolic soft spot for O-dealkylation by CYP450 enzymes [1]. Commercially, the target compound is available at 98% purity (Leyan, Product No. 2280053) , while the C-linked analog is typically available at 96% purity (Bidepharm) , representing a +2 percentage point purity advantage.

Bioisosteres Metabolism Hydrogen Bonding

Synthetic Scalability: One-Pot SNAr Cyclopropoxy Installation Methodology

The Jin et al. (Synlett 2019) one-pot SNAr methodology provides a validated route for cyclopropoxy installation on fluoroaromatic substrates, achieving yields up to 90% under optimized conditions (cyclopropanol, Cs2CO3, DMF, 75 °C, 6 h) . This method avoids multi-step sequences and pre-formed cyclopropyl halides required by previous approaches. For the regioisomeric compound 1-bromo-4-cyclopropoxy-2-fluorobenzene, the reaction required 135 °C for 15 h to achieve comparable yields [1], suggesting that substitution pattern significantly influences reaction efficiency. While the target compound (1-bromo-3-cyclopropoxy-5-fluorobenzene) was not specifically tested in this study, the methodology provides a class-level synthetic framework applicable to its preparation. The use of inexpensive Cs2CO3 and DMF supports cost-effective scale-up relative to methods requiring palladium catalysis or Mitsunobu conditions.

Process Chemistry Scale-up SNAr Methodology

Optimal Application Scenarios for 1-Bromo-3-cyclopropoxy-5-fluorobenzene Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling Partner for Fragment-Based Drug Discovery Libraries

The compound's bromine atom serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura coupling, while the cyclopropoxy and fluorine substituents provide unique vectors for fragment elaboration. The class-level SNAr methodology ensures reliable synthetic access at multi-gram scale, supporting library synthesis efforts where regioisomeric precision is critical.

Bioisostere Exploration: Cyclopropoxy as a Sterically Constrained Methoxy or Isopropoxy Replacement

When methoxy or isopropoxy analogs exhibit suboptimal metabolic stability or target selectivity in lead optimization, the cyclopropoxy group offers a conformationally restricted alternative with distinct steric volume and hydrogen-bonding capacity. The +26 g/mol molecular weight increase over methoxy is modest relative to the potential gain in target engagement.

Prodrug Design Requiring CYP450-Mediated Metabolic Lability

The O-linked cyclopropyl ether is susceptible to O-dealkylation by CYP450 enzymes [1], providing a designed metabolic soft spot for prodrug strategies. This contrasts with the C-linked cyclopropyl analog, which lacks the ether oxygen and thus follows different metabolic pathways, making the target compound preferable when metabolic activation is desired.

Regiospecific Intermediate for 1,3,5-Trisubstituted Aromatic Scaffolds in Kinase or GPCR Programs

The 1,3,5-trisubstitution pattern is common in kinase inhibitors and GPCR ligands. The combination of bromine (cross-coupling handle), fluorine (metabolic blocker and 19F-NMR probe), and cyclopropoxy (steric modulator) in a single building block enables efficient convergent synthesis of lead compounds. The 98% commercial purity reduces the need for pre-reaction purification, saving time in parallel synthesis workflows.

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